molecular formula C7H12O3 B3047472 ethyl 2,2-dimethyl-3-oxopropanoate CAS No. 14002-65-4

ethyl 2,2-dimethyl-3-oxopropanoate

Cat. No.: B3047472
CAS No.: 14002-65-4
M. Wt: 144.17 g/mol
InChI Key: UZVRCQLCLZZCOG-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a colorless liquid that is commonly used in organic synthesis. The compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the compound is often produced via the oxidation of ethyl lactate. This method is advantageous due to the relatively low cost of ethyl lactate and the simplicity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving esters and ketones.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is employed in the production of polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions are facilitated by the compound’s electrophilic carbonyl carbons and α-hydrogens .

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxopropanoate can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its combination of ester and ketone functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-10-6(9)7(2,3)5-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVRCQLCLZZCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448694
Record name Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-65-4
Record name Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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